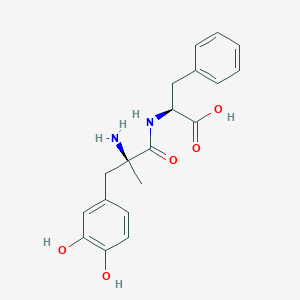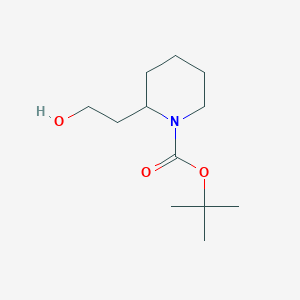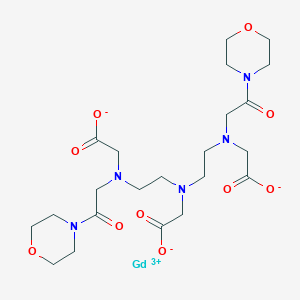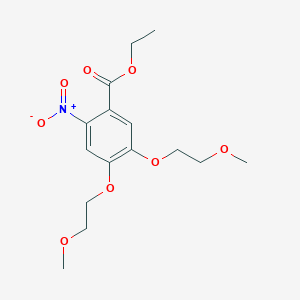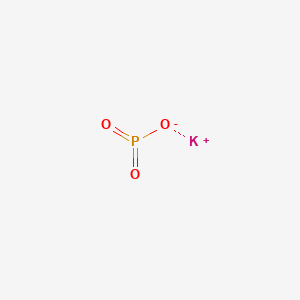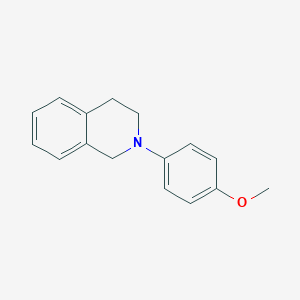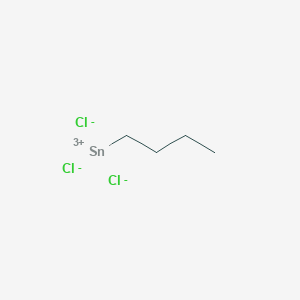
2,4-Dichloro-1-(iodomethyl)benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,4-Dichloro-1-(iodomethyl)benzene and related compounds often involves halogenation reactions where specific conditions are tailored to introduce halogen atoms at the desired positions on the benzene ring. Techniques such as electrooxidative double ene-type chlorination have been employed for the synthesis of functionally similar compounds, demonstrating the versatility of halogenation methods in creating complex molecules from simpler benzene derivatives (Uneyama et al., 1983).
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives, including 2,4-Dichloro-1-(iodomethyl)benzene, is characterized by the arrangement of halogen atoms around the benzene ring, which can significantly influence the compound's reactivity and interactions. Studies on similar compounds have shown that the molecular geometry, including torsion angles and planarity, plays a crucial role in determining their physicochemical properties and reactivity (Gürbüz et al., 2016).
Chemical Reactions and Properties
2,4-Dichloro-1-(iodomethyl)benzene participates in various chemical reactions, leveraging its halogen substituents for further functionalization or as a reactive intermediate in multi-step synthesis routes. The presence of both chlorine and iodine atoms offers unique reactivity patterns, such as nucleophilic substitution reactions or participation in coupling reactions, which are foundational in organic synthesis (Yusubov et al., 2004).
Applications De Recherche Scientifique
1. Application in Organic Synthesis
2,4-Dichloro-1-(iodomethyl)benzene is utilized in the progressive direct iodination of sterically hindered alkyl-substituted benzenes. This process is significant for introducing iodine atoms selectively and effectively at the most electron-rich and sterically less hindered positions on the benzene ring. Notably, a maximum of three iodine atoms can be progressively bonded to a target molecule bearing an i-Pr or t-Bu group (Stavber, Kralj, & Zupan, 2002).
2. Hypervalent Iodine Reagent in Halomethoxylation
It is also pertinent in the synthesis of compounds like 4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid. These compounds serve as convenient and recyclable hypervalent iodine reagents for the vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds. The advantage lies in the ability to easily separate the reduced forms of these reagents from the reaction mixture and reuse them, underscoring their utility in sustainable chemistry (Yusubov, Drygunova, & Zhdankin, 2004).
Safety And Hazards
Propriétés
IUPAC Name |
2,4-dichloro-1-(iodomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASQNLDZUCSGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333780 | |
| Record name | 2,4-DICHLOROBENZYL IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-(iodomethyl)benzene | |
CAS RN |
116529-35-2 | |
| Record name | 2,4-DICHLOROBENZYL IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


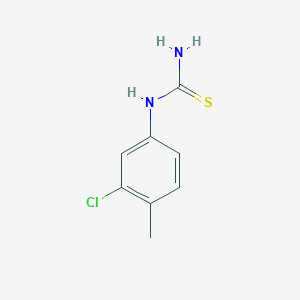

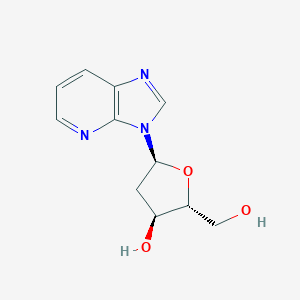


![Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)](/img/structure/B50088.png)
